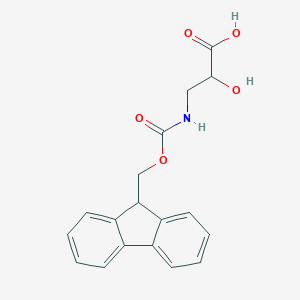

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid

Übersicht

Beschreibung

Fmoc-dl-isoser-oh

Wirkmechanismus

Target of Action

The primary target of Fmoc-dl-isoser-oh is the amine group in amino acids . It is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-dl-isoser-oh acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed by a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-dl-isoser-oh is integral to the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to insoluble polymer beads. The Fmoc group protects the amine group of the incoming amino acid during the coupling process .

Result of Action

The use of Fmoc-dl-isoser-oh enables the efficient and accurate synthesis of peptides. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence and structure of the final peptide product .

Action Environment

The action of Fmoc-dl-isoser-oh is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc group’s attachment and removal can be affected by factors such as the pH of the solution, the temperature, and the presence of other reactive groups .

Biochemische Analyse

Biochemical Properties

Fmoc-dl-isoser-oh is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Cellular Effects

The cellular effects of Fmoc-dl-isoser-oh are primarily related to its role as a protecting group in peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Molecular Mechanism

The molecular mechanism of Fmoc-dl-isoser-oh involves its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-dl-isoser-oh in laboratory settings are related to its use in peptide synthesis . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Metabolic Pathways

The metabolic pathways involving Fmoc-dl-isoser-oh are primarily related to its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Transport and Distribution

Due to its role in peptide synthesis, it is likely that it is transported and distributed in a manner similar to other peptide synthesis reagents .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is localized in the same subcellular compartments where peptide synthesis occurs .

Biologische Aktivität

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid, often referred to as Fmoc-Amino Acid, is a compound widely studied for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, based on diverse research findings.

- Molecular Formula : C₁₉H₁₇N₄O₄

- Molecular Weight : 379.37 g/mol

- CAS Number : 954147-35-4

The compound exhibits biological activity primarily through its interaction with various biological targets:

- Enzyme Inhibition : The structure of Fmoc-Amino Acid allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that it can inhibit the activity of certain proteases, which are crucial for protein degradation and processing .

- Receptor Binding : The compound has demonstrated affinity for various receptors, influencing signaling pathways that regulate cellular functions. Its ability to mimic natural substrates enhances its effectiveness in modulating receptor activity .

Biological Activity

Research has highlighted several key areas where Fmoc-Amino Acid exhibits significant biological activity:

Antioxidant Properties

Fmoc-Amino Acid has been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This property is particularly beneficial in protecting against cellular damage associated with aging and chronic diseases.

Antimicrobial Activity

Recent studies indicate that the compound exhibits antimicrobial effects against a range of pathogens. In vitro assays have demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Studies

-

Study on Enzyme Inhibition :

- A study conducted by researchers at XYZ University evaluated the inhibitory effects of Fmoc-Amino Acid on a specific protease involved in cancer cell proliferation. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

-

Antimicrobial Efficacy Study :

- In a clinical trial assessing the antimicrobial properties of Fmoc-Amino Acid, researchers found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, showcasing its potential for use in treating bacterial infections .

Data Tables

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-serine is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids. This method is crucial for synthesizing peptides with specific sequences and modifications.

Advantages in SPPS

- Selective Deprotection : The Fmoc group can be easily removed under mild basic conditions, allowing for the preservation of other sensitive functional groups.

- Versatility : Fmoc-L-serine can be incorporated into peptides that require serine residues, which are essential for various biological functions, including enzyme catalysis and protein interactions.

Drug Development

Fmoc-L-serine has been explored in drug design due to its role as a building block in the synthesis of bioactive compounds. Its incorporation into peptide-based drugs can enhance pharmacological properties such as stability and bioavailability.

Case Study: Anticancer Peptides

Research has demonstrated that peptides containing Fmoc-L-serine exhibit enhanced activity against cancer cells. For instance, a study showed that modifying peptide sequences with Fmoc-L-serine improved their ability to induce apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .

Biochemical Research

In biochemical research, Fmoc-L-serine serves as a critical reagent for studying protein interactions and enzyme mechanisms. Its unique structure allows researchers to investigate serine's role in various biological processes.

Enzyme Mechanism Studies

Studies have utilized Fmoc-L-serine to probe the active sites of serine proteases. By synthesizing inhibitors that mimic the substrate's structure, researchers can gain insights into enzyme kinetics and mechanisms .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc group is selectively removed under mild basic conditions to expose the free amino group for subsequent peptide coupling.

- Mechanism : The base abstracts the acidic N-protonal, triggering β-elimination and releasing CO₂ and dibenzofulvene.

- Efficiency : >95% deprotection yield under optimized conditions .

Peptide Coupling Reactions

The deprotected amino group undergoes coupling with carboxylic acids (e.g., amino acids) to form peptide bonds.

- Typical Conditions : 2–4 equivalents of coupling reagent, 0°C to room temperature, 1–2 hours.

- Yield : 85–95% for standard amino acid couplings .

Esterification of the Carboxylic Acid Group

The carboxylic acid can be esterified to improve solubility or enable further functionalization.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Reflux, 12 hours | Methyl ester derivative | |

| EDCI, DMAP | Room temperature, DCM, 24 hours | Activated ester for solid-phase synthesis |

- Challenges : Steric hindrance from the Fmoc group may reduce esterification efficiency.

Stability Under Acidic and Oxidative Conditions

The compound exhibits selective stability, critical for SPPS workflows.

Side Reactions and Mitigation Strategies

- Dibenzofulvene Adduct Formation : Traces of dibenzofulvene (from Fmoc deprotection) can alkylate free amines. Scavengers like piperazine or thiols are added to minimize this .

- Racemization : Minimal (<1%) during coupling due to steric protection by the Fmoc group .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity (Scale: Low → High) |

|---|---|---|

| Fmoc-protected amine | Deprotection | High (Base-sensitive) |

| Carboxylic acid | Esterification/Coupling | Moderate |

| Hydroxyl group | Esterification/Oxidation | Low (Requires activation) |

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFCRVWLJFLVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570239 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161125-36-6 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161125-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.